molecular formula C26H30F3N3O2 B4585804 {1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

Cat. No. B4585804
M. Wt: 473.5 g/mol
InChI Key: DILDPTJMZQWOPK-UHFFFAOYSA-N
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Description

The chemical compound belongs to a category of complex heterocyclic compounds known for their intricate structures and multifaceted chemical behaviors. Such compounds often exhibit significant biological activity and are of interest in pharmaceutical and chemical research due to their potential applications and complex interactions.

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step processes, including ring closure and condensation reactions. For example, Halim and Ibrahim (2022) discussed the synthesis of a novel pyrazolo[3,4-b]pyridine derivative through ring opening followed by ring closure reactions, demonstrating the complexity and precision required in synthesizing such compounds (Halim & Ibrahim, 2022).

Molecular Structure Analysis

Structural determination is critical in understanding the properties and reactivity of heterocyclic compounds. X-ray crystallography is a common technique used for this purpose, as seen in the work by Benakaprasad et al. (2007), who characterized the crystal structure of a related compound (Benakaprasad et al., 2007).

Chemical Reactions and Properties

The reactivity and chemical behavior of such compounds can be influenced by their structure, as shown in various studies. For instance, Zhu et al. (2008) described intramolecular and intermolecular hydrogen bonds in their study of a pyrazolone derivative, highlighting how molecular structure affects reactivity and interaction (Zhu, Shen, & Tang, 2008).

Physical Properties Analysis

Physical properties, including melting points, solubility, and crystal structure, are crucial for understanding the behavior of chemical compounds under different conditions. The work by Gumus et al. (2018) on the crystal and molecular structure of a triazolo[1,5-c][1,3,5]benzoxadiazocine derivative offers insights into how these properties are determined and their significance (Gumus et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, are influenced by the molecular structure and functional groups of the compound. Abdel-Wahab et al. (2023) discussed the synthesis and structural confirmation of a heterocyclic compound, emphasizing the role of structural features in its chemical behavior (Abdel-Wahab, Mohamed, Kariuki, & El-Hiti, 2023).

properties

IUPAC Name

[1-[[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30F3N3O2/c1-34-24-7-6-21(14-22(24)18-32-11-3-10-30-32)17-31-12-8-25(19-33,9-13-31)16-20-4-2-5-23(15-20)26(27,28)29/h2-7,10-11,14-15,33H,8-9,12-13,16-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DILDPTJMZQWOPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)(CC3=CC(=CC=C3)C(F)(F)F)CO)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 2
{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 3
{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 4
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{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 5
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{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol
Reactant of Route 6
{1-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)benzyl]-4-[3-(trifluoromethyl)benzyl]-4-piperidinyl}methanol

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